Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate
Description
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate is a benzoate ester derivative characterized by a 4-nitrophenoxycarbonylamino substituent at the meta position (C3) of the aromatic ring. This compound combines functionalities of a nitroaryl group, a carbamate linkage (-NH-C(O)-O-), and an ethyl ester moiety. Its structural complexity makes it relevant in pharmaceutical intermediates, prodrug design, and organic synthesis .
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
ethyl 3-[(4-nitrophenoxy)carbonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O6/c1-2-23-15(19)11-4-3-5-12(10-11)17-16(20)24-14-8-6-13(7-9-14)18(21)22/h3-10H,2H2,1H3,(H,17,20) |
InChI Key |
SLTMNEKWYVLBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of 3-aminobenzoic acid with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(((4-nitrophenoxy)carbonyl)amino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Reduction: Ethyl 3-(((4-aminophenoxy)carbonyl)amino)benzoate
Substitution: Depending on the nucleophile, products like this compound derivatives
Hydrolysis: 3-(((4-nitrophenoxy)carbonyl)amino)benzoic acid and ethanol
Scientific Research Applications
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
Ethyl 4-(((4-Nitrophenoxy)carbonyl)amino)benzoate
- Structure : Differs in the substitution position (para vs. meta).
- Impact : The para isomer may exhibit higher symmetry and crystallinity, while the meta isomer could show altered solubility and steric interactions due to asymmetric substitution .
Methyl 4-({[(4-Nitrophenoxy)carbonyl]amino}methyl)benzoate (IV-13)
- Structure : Features a methyl ester and a methylene spacer between the carbamate and benzene ring.
- The methylene spacer increases flexibility, affecting binding in biological systems .
Ethyl 4-aminobenzoate (Benzocaine)
- Structure: Lacks the nitro and carbamate groups; contains a para-amino substituent.
- Impact: The amino group increases basicity and solubility in acidic conditions, making it suitable for topical anesthetics. In contrast, the nitro group in the target compound introduces electron deficiency, reducing nucleophilicity .
Functional Group Variations
Ethyl 4-nitrobenzoate
- Structure : Contains a nitro group directly attached to the benzene ring without a carbamate linkage.
- Impact : The absence of the carbamate reduces hydrolytic stability but simplifies synthesis. Its applications focus on nitration studies and intermediates for dyes .
Ethyl 4-(4-chloro-3-nitrobenzamido)benzoate
- Structure : Replaces the carbamate with an amide linkage and includes a chloro substituent.
- The chloro substituent increases lipophilicity, influencing pharmacokinetics .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate | 360.3 | 2.8 | <1 (aqueous) | 145–148 (dec.) |
| Ethyl 4-aminobenzoate (Benzocaine) | 165.2 | 1.9 | 2.5 (aqueous) | 88–90 |
| Ethyl 4-nitrobenzoate | 195.2 | 2.1 | 0.3 (aqueous) | 57–59 |
| Methyl 4-({[(4-nitrophenoxy)carbonyl]amino}methyl)benzoate | 346.3 | 2.5 | <0.5 (aqueous) | 162–165 |
<sup>*</sup> Calculated using fragment-based methods (e.g., Crippen’s method) .
Biological Activity
Ethyl 3-(((4-nitrophenoxy)carbonyl)amino)benzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes an ethyl ester group, a nitrophenyl moiety, and an amino carbonyl group. These functional groups contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₅, and its structure can be represented as follows:
This compound belongs to the class of esters and is synthesized through specific organic reactions that involve nitrophenols and amino acids.
The biological activity of this compound can be attributed to several mechanisms:
- Electron Transfer: The nitrophenyl group can participate in electron transfer reactions, which may influence various biochemical pathways.
- Hydrogen Bonding: The amino carbonyl group can form hydrogen bonds with biological macromolecules, modulating enzyme activities and receptor interactions.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or antimicrobial effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Acinetobacter baumannii | 256 |
Anti-inflammatory Properties
Research has also suggested potential anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. Animal models have shown reduced inflammation markers upon treatment with this compound.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against resistant bacterial strains. The results indicated that the compound significantly reduced bacterial growth compared to control groups, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.
- In Vivo Anti-inflammatory Study : In a controlled animal study, the administration of this compound resulted in a marked decrease in edema formation and inflammatory cell infiltration in induced paw edema models. These findings suggest its utility in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
